(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
134009-09-9
VCID:
VC0167024
InChI:
InChI=1S/C44H64N12O8/c1-4-48-42(63)37-13-9-19-56(37)43(64)33(12-8-18-49-44(46)47)51-39(60)34(20-27(2)3)53-41(62)36(22-30-24-55(26-50-30)23-29-10-6-5-7-11-29)54-40(61)35(52-38(59)32(45)25-57)21-28-14-16-31(58)17-15-28/h5-7,10-11,14-17,24,26-27,32-37,57-58H,4,8-9,12-13,18-23,25,45H2,1-3H3,(H,48,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H4,46,47,49)/t32-,33-,34-,35-,36+,37-/m0/s1
SMILES:
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)N
Molecular Formula:
C44H64N12O8
Molecular Weight:
889.1 g/mol
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
CAS No.: 134009-09-9
Main Products
VCID: VC0167024
Molecular Formula: C44H64N12O8
Molecular Weight: 889.1 g/mol
CAS No. | 134009-09-9 |
---|---|
Product Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
Molecular Formula | C44H64N12O8 |
Molecular Weight | 889.1 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C44H64N12O8/c1-4-48-42(63)37-13-9-19-56(37)43(64)33(12-8-18-49-44(46)47)51-39(60)34(20-27(2)3)53-41(62)36(22-30-24-55(26-50-30)23-29-10-6-5-7-11-29)54-40(61)35(52-38(59)32(45)25-57)21-28-14-16-31(58)17-15-28/h5-7,10-11,14-17,24,26-27,32-37,57-58H,4,8-9,12-13,18-23,25,45H2,1-3H3,(H,48,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H4,46,47,49)/t32-,33-,34-,35-,36+,37-/m0/s1 |
Standard InChIKey | QLQOTSHJWKKYOY-BWBQVKFQSA-N |
Isomeric SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)N |
SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)N |
Canonical SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)N |
Sequence | SYXLRP |
PubChem Compound | 15052827 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume